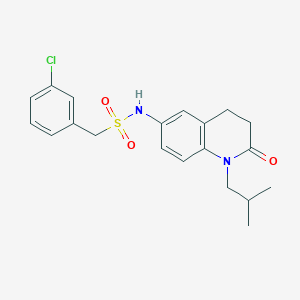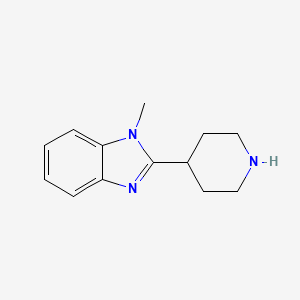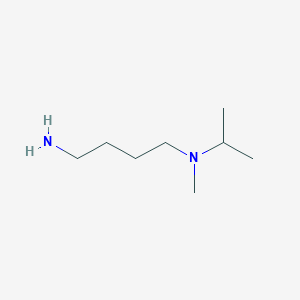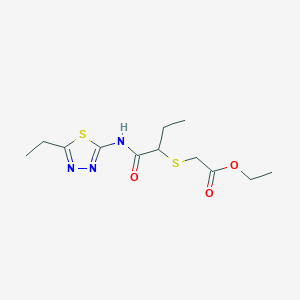![molecular formula C23H19N3OS B2623184 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine CAS No. 733044-06-9](/img/structure/B2623184.png)
3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine is a chemical compound with the molecular formula C23H19N3OS It is known for its unique structure, which includes a triazine ring substituted with phenoxyethyl and diphenyl groups
准备方法
The synthesis of 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 2-phenoxyethyl thiol with 5,6-diphenyl-1,2,4-triazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
3-[(2-Phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the triazine ring or the phenoxyethyl group.
Substitution: The phenoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group typically results in the formation of sulfoxides or sulfones .
科学研究应用
3-[(2-Phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, it is explored as a lead compound for drug development. Studies focus on its efficacy and safety in preclinical models.
作用机制
The mechanism of action of 3-[(2-phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets are subjects of ongoing research .
相似化合物的比较
3-[(2-Phenoxyethyl)sulfanyl]-5,6-diphenyl-1,2,4-triazine can be compared with other similar compounds, such as:
3-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-1,2,4-triazine: This compound has a similar structure but with one less phenyl group. It may exhibit different reactivity and biological activities.
3-[(2-Phenoxyethyl)sulfanyl]-5,6,7,8-tetrahydro-1,2,4-triazine: This compound has a saturated triazine ring, which can affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
3-(2-phenoxyethylsulfanyl)-5,6-diphenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c1-4-10-18(11-5-1)21-22(19-12-6-2-7-13-19)25-26-23(24-21)28-17-16-27-20-14-8-3-9-15-20/h1-15H,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKNPWFBRIBXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)SCCOC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N,N-DIETHYL-5-(5-{[4-(PYRIMIDIN-2-YL)PIPERAZIN-1-YL]METHYL}-1,2,4-OXADIAZOL-3-YL)PYRIDIN-2-AMINE](/img/structure/B2623101.png)
![3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2623102.png)

![N-(4-ethylphenyl)-3-[methyl(3-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2623105.png)

![2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2623110.png)
![3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE](/img/structure/B2623111.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2623112.png)

![N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2623114.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methylbenzyl)oxalamide](/img/structure/B2623115.png)

![8-(2,3-dimethylphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2623121.png)
![5-Bromopyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B2623122.png)
